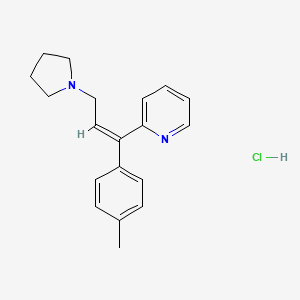

(Z)-Triprolidine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Photocatalytic Degradation of Tetracycline Hydrochloride

Field: Environmental Engineering

Application: Z-scheme CoTiO3/g-C3N4 nanoparticles are used as a photocatalyst for degradation of tetracycline hydrochloride.

Identification and Degradation of Tetracycline Hydrochloride

Field: Chemistry

Method: The TiO2 is prepared by the Stöber method and the sol–gel method.

Results: The degradation rate of tetracycline hydrochloride was 82.18% under 60 min of light irradiation.

Photodegradation of Tetracycline Hydrochloride by ZnO/H4Nb6O17-NT Composite

(Z)-Triprolidine Hydrochloride is a first-generation antihistamine with notable anticholinergic properties. It is primarily utilized for alleviating symptoms associated with allergic reactions, such as allergic rhinitis and the common cold. The compound is characterized by its molecular formula and has a molar mass of approximately 320.86 g/mol. This compound is a hydrochloride salt formed from the reaction of triprolidine with hydrogen chloride, enhancing its solubility and stability in pharmaceutical formulations .

The synthesis of (Z)-Triprolidine Hydrochloride involves the reaction between triprolidine and hydrochloric acid, where equimolar amounts of both reactants yield the hydrochloride salt. The chemical reaction can be represented as follows:

This reaction is significant as it allows for the transformation of the base form into a more bioavailable salt form, which is crucial for its pharmaceutical applications .

(Z)-Triprolidine Hydrochloride exhibits significant biological activity as an H1 receptor antagonist. Its primary mechanism involves blocking histamine receptors, thereby reducing allergic symptoms such as sneezing, itching, and runny nose. Additionally, due to its anticholinergic effects, it can lead to side effects such as sedation and dry mouth, which are common among first-generation antihistamines . The compound's pharmacokinetics indicate that it has a bioavailability of approximately 4% when administered orally, with a half-life ranging from 4 to 6 hours .

Several methods exist for synthesizing (Z)-Triprolidine Hydrochloride, including:

- Direct Reaction Method: The most common method involves directly reacting triprolidine with hydrochloric acid in an aqueous solution to form the hydrochloride salt.

- Solvent-Free Synthesis: This method utilizes solid-state reactions, where triprolidine is mixed with hydrochloric acid in a controlled environment to minimize solvent use.

- Crystallization Techniques: Following synthesis, crystallization can be employed to purify (Z)-Triprolidine Hydrochloride, enhancing its quality for pharmaceutical applications.

These methods ensure the compound's purity and efficacy in medical formulations .

(Z)-Triprolidine Hydrochloride is primarily used in:

- Allergy Relief: It is effective in treating symptoms of allergic rhinitis and other allergic conditions.

- Cold Medications: Often combined with other active ingredients in over-the-counter cold medications to provide symptomatic relief.

- Sedation: Due to its sedative properties, it may be used in short-term management of insomnia or anxiety-related disorders .

Research indicates that (Z)-Triprolidine Hydrochloride can interact with various medications and substances. Key interactions include:

- Central Nervous System Depressants: Concurrent use with other CNS depressants (e.g., alcohol, benzodiazepines) may enhance sedative effects.

- Monoamine Oxidase Inhibitors: These may increase the risk of hypertensive crisis when used together.

- Other Antihistamines: Combining multiple antihistamines can lead to increased side effects without added therapeutic benefit.

Careful consideration of these interactions is essential for safe therapeutic use .

Several compounds share structural or functional similarities with (Z)-Triprolidine Hydrochloride. Notable examples include:

| Compound Name | Type | Unique Features |

|---|---|---|

| Diphenhydramine | First-generation antihistamine | Known for strong sedative effects; widely used in sleep aids. |

| Promethazine | First-generation antihistamine | Exhibits antiemetic properties; used in motion sickness. |

| Loratadine | Second-generation antihistamine | Non-sedating; longer duration of action compared to first-generation antihistamines. |

| Chlorpheniramine | First-generation antihistamine | Less sedative than diphenhydramine but still causes drowsiness. |

(Z)-Triprolidine Hydrochloride is unique due to its specific geometric configuration and its balance between effectiveness and side effects compared to these similar compounds. While many first-generation antihistamines are known for their sedative properties, (Z)-Triprolidine offers a moderate profile that may be preferable in certain clinical scenarios .